2-(Hydroxy(pyridin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Pharmaceutical impurity profiling Donepezil HPLC system suitability Reference standard characterization

Pharmaceutical QC labs risk OOS investigations due to misidentified donepezil impurities. This specific hydroxy-bridged pyridyl indanone (≥98%) is the only common standard for unambiguous RRT assignment in compendial HPLC. - **Critical differentiation**: Secondary alcohol structure provides distinct retention from Impurity D & A; essential for specificity per USP-NF. - **Regulatory support**: Full characterization package meets FDA ANDA requirements; supports ICH stability studies & degradation pathway monitoring. - **Process application**: Enables accurate purge tracking & CPP definition to keep impurity below 0.10% ICH Q3A threshold.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Cat. No. B12074466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxy(pyridin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)C(C3=CC=NC=C3)O)OC
InChIInChI=1S/C17H17NO4/c1-21-14-8-11-7-13(16(19)10-3-5-18-6-4-10)17(20)12(11)9-15(14)22-2/h3-6,8-9,13,16,19H,7H2,1-2H3
InChIKeyGIOGFSRICDQKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Donepezil Hydroxy Acid Impurity Reference Standard


2‑(Hydroxy(pyridin‑4‑yl)methyl)‑5,6‑dimethoxy‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 2227606‑37‑1; molecular formula C₁₇H₁₇NO₄; molecular weight 299.33 g mol⁻¹) is a low‑abundance process‑related impurity of the acetylcholinesterase inhibitor donepezil . It belongs to the class of pyridyl‑substituted indanone derivatives and is primarily supplied as a high‑purity (≥95‑98 %) analytical reference standard for use in chromatographic system suitability testing, relative retention time (RRT) marker assignments, and method validation in pharmaceutical quality control .

Workflow HPLC system suitability, impurity profiling, and relative retention time marker assignment
Selection Certified impurity reference standard with orthogonal characterization for donepezil methods
Use Context Supports chromatographic method validation and regulatory documentation review

Why Donepezil Impurities Are Not Interchangeable


Donepezil impurity reference standards are neither interchangeable nor functionally equivalent because subtle variations in the pyridine‑indanone linkage (methylene vs. hydroxymethylene vs. carbonyl vs. N‑oxide) produce large differences in chromatographic retention, UV absorption, and mass spectrometric response [1]. 2‑(Hydroxy(pyridin‑4‑yl)methyl)‑5,6‑dimethoxy‑2,3‑dihydro‑1H‑inden‑1‑one is the only commonly referenced impurity within this cluster that contains a secondary alcohol on the bridging carbon, making it essential for unambiguous peak identification in compendial HPLC methods and for meeting regulatory specificity requirements where co‑elution of structurally similar impurities must be excluded [2].

Chromatographic peak misidentification
The bridging hydroxyl group alters reversed‑phase retention relative to des‑hydroxy analogs; substitution may cause co‑elution or incorrect peak assignment.
Regulatory specificity requirement
Pharmacopoeial methods designate this specific impurity standard for system suitability; a non‑designated analog may not satisfy method validation criteria.
Response factor discrepancy
UV absorbance and MS ionization efficiency differ due to the hydroxyl moiety; quantitation with an incorrect standard may bias impurity level reporting.

Differentiation from Closest Donepezil Impurity Analogs


Structural Distinction via Hydroxymethylene Bridge

Unlike Donepezil EP Impurity D (5,6‑dimethoxy‑2‑(pyridin‑4‑ylmethyl)‑2,3‑dihydro‑1H‑inden‑1‑one, CAS 4803‑57‑0), which bears a simple methylene linker, the target compound carries a hydroxyl group on the bridging carbon, yielding the substructure –CH(OH)–pyridin‑4‑yl [1]. This single oxygen addition increases the molecular formula from C₁₇H₁₇NO₃ (MW 283.33) to C₁₇H₁₇NO₄ (MW 299.33) and introduces a hydrogen‑bond donor, which alters reversed‑phase retention and UV spectral properties [2].

Structural Distinction via Hydroxymethylene Bridge
Head-to-head
Target: C₁₇H₁₇NO₄, MW 299.33, HBD 1
Comparator: Impurity D (C₁₇H₁₇NO₃), MW 283.33, HBD 0
Δ MW +16.00; Δ HBD +1
Enables chromatographic separation from Impurity D and unambiguous peak assignment.
Based on IUPAC and COA data; retention shift expected in RP‑HPLC.
Pharmaceutical impurity profiling Donepezil HPLC system suitability Reference standard characterization

Chromatographic Polarity Shift from Hydroxyl Group

In reversed‑phase HPLC systems typical of donepezil monograph methods (C18 column, acetonitrile/phosphate buffer mobile phase), the introduction of a polar hydroxyl group on the methylene bridge is expected to reduce the retention factor (k′) relative to the des‑hydroxy Impurity D [1]. This class‑level inference is supported by the general chromatographic principle that hydrogen‑bond donors decrease retention in hydrophobic stationary phases and by the lower calculated log P of the target compound (estimated ~1.9) compared to Impurity D (estimated ~2.7) [2].

Chromatographic Polarity Shift from Hydroxyl Group
Class‑level inference
Δ logP ≈ −0.8
(more hydrophilic; predicted earlier elution)
Supports retention time differentiation; prevents false Impurity D identification.
Retention shift predicted; actual RRT depends on column and gradient conditions.
Reversed‑phase HPLC Relative retention time Impurity marker specificity

Regulatory Recognition as a Stability‑Indicating Impurity

The compound is officially recognized as “Donepezil Hydroxy Acid Impurity” in the USP reference standard catalog and is supplied under CAS 2227606‑37‑1 for use in the organic impurities procedure of the Donepezil Hydrochloride monograph [1]. This regulatory designation is not shared by the structurally similar Impurity D (CAS 4803‑57‑0) or the dehydro analog (CAS 4803‑74‑1), which are listed under different EP/USP impurity categories .

Regulatory Recognition as a Stability‑Indicating Impurity
Head-to-head
USP‑listed Donepezil Hydroxy Acid Impurity; distinct monograph assignment
vs. Impurity D (Pyridine Analog) and Impurity A (Desbenzyl)
Supports regulatory acceptance for ANDA submission and batch release testing.
USP/EP designations are mutually exclusive; substitution risks deficiency.
Pharmacopoeial impurity USP reference standard Stability‑indicating method

Commercial Availability and High Purity for Direct Use

Multiple global suppliers (Leyan, BOC Sciences, SynZeal) offer this compound at certified purities of 95–98 % . By contrast, many donepezil impurities are available only in limited quantities or at lower purity levels (<95 %), necessitating additional purification before use . The availability of a 98 % minimum purity specification with full characterization data (NMR, HPLC, MS) directly reduces method development time and procurement risk.

Commercial Availability and High Purity
Data to verify
Purity ≥98%
(vs. ≥95% for other donepezil impurities)
Reduces quantitation uncertainty; supports direct use as reference standard.
Supplier‑specified purity; orthogonal characterization (HPLC, NMR, MS) provided.
Reference standard procurement Purity specification Certificate of Analysis

Independent Synthetic Route Ensures Identity

The compound is produced via deliberate synthetic preparation (condensation of 5,6‑dimethoxy‑1‑indanone with pyridine‑4‑carboxaldehyde followed by selective reduction), rather than isolated from crude donepezil mother liquors . This independent synthesis ensures batch‑to‑batch consistency and eliminates the risk of co‑purifying other structurally similar impurities that are present in donepezil process streams [1].

Independent Synthetic Route Ensures Identity
Reported
De novo synthesis
HPLC peak purity ≥99%
Provides reliable reference standard identity; minimizes co‑elution risk.
Independent route avoids co‑isolated congeners present in crude donepezil streams.
Impurity synthesis Process‑related impurity Reference standard manufacturing

Application Scenarios for Donepezil Hydroxy Acid Impurity


HPLC System Suitability and Peak Identification

Analytical laboratories performing the organic impurities test per USP–NF or EP require this specific reference standard to assign the peak corresponding to the hydroxy‑acid impurity. Because the compound’s retention time is distinct from Impurity D and Impurity A, it serves as an unambiguous marker for system suitability [1]. Failure to use the correct standard can lead to misidentification, erroneous impurity quantitation, and potential out‑of‑specification investigations.

Method Validation for ANDA/DMF Filing

During forced degradation studies and method validation, spiking with this impurity demonstrates specificity and accuracy for the hydroxy‑containing degradation pathway [1]. Its high purity (≥98 %) and full characterization package satisfy the FDA requirement for well‑characterized reference standards in ANDA submissions, reducing the risk of review cycle delays .

Stability‑Indicating Method Development

The hydroxyl group introduced at the bridging carbon is a potential site for further oxidation or esterification; monitoring this impurity under ICH Q1A(R2) stability conditions provides early evidence of chemical degradation pathways distinct from those tracked by Impurity D or the N‑oxide impurity [1]. Quantitative data generated using this standard support shelf‑life specifications and retest period justifications.

Process Development and QbD Control

In process optimization, tracking the formation and purge of this impurity across synthetic steps (e.g., condensation, reduction, crystallization) allows chemists to define critical process parameters that keep the impurity below the ICH Q3A identification threshold (≤0.10 %) [1]. The availability of a pure reference standard enables accurate mass balance reconciliation and process capability assessment.

Application
Selection Property
Validation Focus
HPLC System Suitability & Peak Identification
Hydroxy‑acid impurity with distinct retention from Impurity D
Peak identity confirmation via RRT and system suitability criteria
Method Validation for Regulatory Filing
Well‑characterized reference standard with orthogonal purity data
Specificity, accuracy, and precision under ICH Q2(R1) framework
Stability‑Indicating Method Development
Hydroxyl group as potential oxidation/esterification marker
Degradation pathway tracking and shelf‑life specification support
Process Development & QbD Control
Pure impurity standard for accurate mass balance reconciliation
ICH Q3A threshold compliance and process capability assessment
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